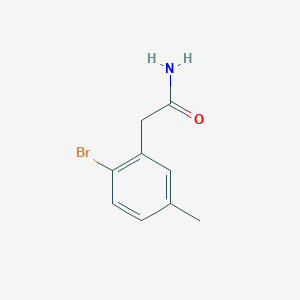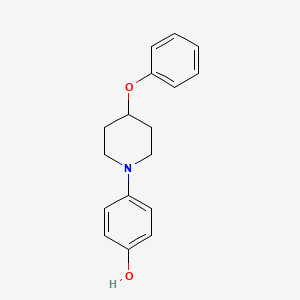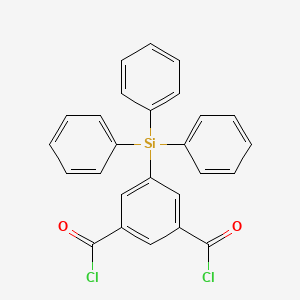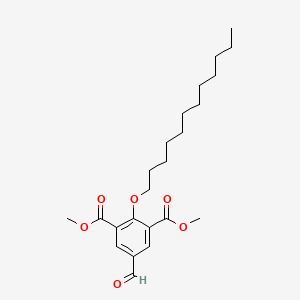
Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate is an organic compound with a complex structure that includes a benzene ring substituted with a dodecyloxy group, a formyl group, and two ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzene derivative with a dodecyloxy group, followed by formylation and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The dodecyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of the ester groups produces alcohols.
Aplicaciones Científicas De Investigación
Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate include other benzene derivatives with similar substituents, such as:
- Dimethyl 2-(dodecyloxy)-5-methylbenzene-1,3-dicarboxylate
- Dimethyl 2-(dodecyloxy)-5-hydroxybenzene-1,3-dicarboxylate
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
842124-17-8 |
|---|---|
Fórmula molecular |
C23H34O6 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
dimethyl 2-dodecoxy-5-formylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H34O6/c1-4-5-6-7-8-9-10-11-12-13-14-29-21-19(22(25)27-2)15-18(17-24)16-20(21)23(26)28-3/h15-17H,4-14H2,1-3H3 |
Clave InChI |
FXIAMJVMHLZDCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=C(C=C(C=C1C(=O)OC)C=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


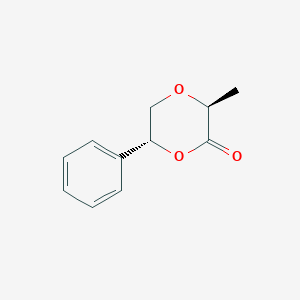
![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)



![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)
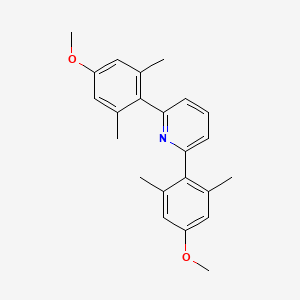


![2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538531.png)
